molecular formula C11H6N2O3 B8003828 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Cat. No.: B8003828
M. Wt: 214.18 g/mol
InChI Key: WWPIHIYRDBLORM-UHFFFAOYSA-N
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Description

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse applications in medicinal and synthetic organic chemistry. The presence of a cyano group at the 6-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzonitrile with diethyl malonate, followed by cyclization and subsequent hydrolysis. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can inhibit enzyme activity or interfere with DNA replication, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-cyano-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-5-6-1-2-8-7(3-6)10(14)4-9(13-8)11(15)16/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPIHIYRDBLORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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